1-(3-Methylcyclohexyl)ethanamine;hydrochloride
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Overview
Description
1-(3-Methylcyclohexyl)ethanamine;hydrochloride is an organic compound with the molecular formula C9H20ClN. It is a derivative of ethanamine, where the ethyl group is substituted with a 3-methylcyclohexyl group. This compound is typically found in its hydrochloride salt form, which enhances its stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methylcyclohexyl)ethanamine;hydrochloride can be synthesized through several methods. One common approach involves the reductive amination of 3-methylcyclohexanone with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes steps for purification, such as recrystallization or distillation, to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylcyclohexyl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: 3-Methylcyclohexanone or 3-methylcyclohexanoic acid.
Reduction: Secondary or tertiary amines.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
1-(3-Methylcyclohexyl)ethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Methylcyclohexyl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Cyclohexylamine: A simpler analogue with a cyclohexyl group instead of a 3-methylcyclohexyl group.
2-(Cyclohexyl)ethanamine: Another similar compound with a different substitution pattern on the cyclohexyl ring.
Uniqueness: 1-(3-Methylcyclohexyl)ethanamine;hydrochloride is unique due to the presence of the 3-methyl group on the cyclohexyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H20ClN |
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Molecular Weight |
177.71 g/mol |
IUPAC Name |
1-(3-methylcyclohexyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H19N.ClH/c1-7-4-3-5-9(6-7)8(2)10;/h7-9H,3-6,10H2,1-2H3;1H |
InChI Key |
YDOGOFIRWAEJBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)C(C)N.Cl |
Origin of Product |
United States |
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